molecular formula C12H12N4.C2H4O2<br>C14H16N4O2 B13800888 4-(Phenylazo)benzene-1,3-diamine acetate CAS No. 75660-25-2

4-(Phenylazo)benzene-1,3-diamine acetate

Cat. No.: B13800888
CAS No.: 75660-25-2
M. Wt: 272.30 g/mol
InChI Key: VKWMKHKYDTTYER-UHFFFAOYSA-N
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Description

4-(Phenylazo)benzene-1,3-diamine acetate, also widely known as Solvent Orange 3 and Chrysoidine free base , is a chemical compound belonging to the class of azo basic dyes. It has the molecular formula C14H16N4O2 and a molecular weight of 272.31 g/mol . This substance is characterized by a density of 1.2±0.1 g/cm³ and a calculated boiling point of 431.6±30.0 °C at 760 mmHg . Its primary research application is as a colorant, and it has been identified in scientific assessments of certain azo basic dyes . As an azo compound, its mechanism of action and research value are linked to its chemical structure, which may degrade or transform under specific conditions, such as in anaerobic environments . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the Safety Data Sheet and conduct a thorough hazard assessment before use, as this compound has been flagged for potential health and environmental hazards in screening databases .

Properties

CAS No.

75660-25-2

Molecular Formula

C12H12N4.C2H4O2
C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

acetic acid;4-phenyldiazenylbenzene-1,3-diamine

InChI

InChI=1S/C12H12N4.C2H4O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-2(3)4/h1-8H,13-14H2;1H3,(H,3,4)

InChI Key

VKWMKHKYDTTYER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N

Related CAS

495-54-5 (Parent)

Origin of Product

United States

Preparation Methods

Diazotization of Benzene-1,3-diamine

The initial step in the synthesis of this compound involves the diazotization of benzene-1,3-diamine. This process is typically carried out by dissolving benzene-1,3-diamine in an acidic medium such as concentrated sulfuric acid or hydrochloric acid, followed by cooling the solution to a low temperature range (0 to 5 °C or below) to stabilize the diazonium salt intermediate. Sodium nitrite is added dropwise to the cooled solution to generate the diazonium salt.

  • Example procedure: Benzene-1,3-diamine (0.010 mol) is mixed with concentrated sulfuric acid (3.13 mL, 0.060 mol) and water, cooled to -5 to 0 °C, then diazotized by dropwise addition of sodium nitrite (0.020 mol) over 30 minutes while maintaining the low temperature to prevent decomposition of the diazonium salt.

Azo Coupling Reaction

After diazotization, the diazonium salt is coupled with an aromatic amine or other coupling components to form the azo bond (-N=N-). For this compound, the coupling is performed with aniline or similar aromatic amines under alkaline or neutral conditions.

  • Typical coupling conditions involve adding the diazonium salt solution slowly to a solution of the aromatic amine in sodium hydroxide or acetate buffer at low temperature (around 0 to 5 °C) to control the reaction rate and yield.

  • The resulting azo compound precipitates out of the reaction mixture and is isolated by filtration.

Formation of Acetate Salt

The free base azo compound is converted into the acetate salt by recrystallization or treatment with acetic acid or sodium acetate. This step stabilizes the compound and improves its solubility and handling properties.

  • Recrystallization from glacial acetic acid is commonly used, followed by washing with methanol and drying under vacuum at about 65 °C for 24 hours to obtain pure this compound.

Detailed Research Outcomes and Data Tables

Reaction Yields and Physical Properties

Step Reagents/Conditions Yield (%) Physical State Melting Point (°C) Color
Diazotization of benzene-1,3-diamine Benzene-1,3-diamine, H2SO4, NaNO2, 0-5 °C Not isolated Diazonium salt (in situ) N/A Solution
Azo coupling Diazonium salt + aniline, NaOH, 0-5 °C 65-70 Precipitate 248-249 (reported for related azo compounds) Brown microcrystals
Formation of acetate salt Recrystallization from glacial acetic acid 60-68 Solid 180-185 (approximate) Yellowish

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Characteristic bands include aromatic C-H stretching (~3040 cm⁻¹), N-H stretching (~3180 cm⁻¹), azo N=N stretching, and acetate C=O (~1700 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra show aromatic proton signals between 6.8 and 7.6 ppm, amino protons around 3.3-4.0 ppm, and acetate methyl protons near 2.0 ppm.

  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur content consistent with the expected molecular formula of the acetate salt form.

Summary of Preparation Protocol

  • Dissolve benzene-1,3-diamine in concentrated acid and cool to 0-5 °C.
  • Add sodium nitrite slowly to form the diazonium salt.
  • Prepare a solution of aniline or other aromatic amine in alkaline medium at low temperature.
  • Add the diazonium salt solution dropwise to the amine solution with stirring.
  • Allow the azo coupling reaction to proceed, forming a precipitate.
  • Filter the precipitate and recrystallize from glacial acetic acid.
  • Wash with methanol and dry under vacuum at 65 °C for 24 hours.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylazo)benzene-1,3-diamine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Phenylazo)benzene-1,3-diamine acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Phenylazo)benzene-1,3-diamine acetate involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. The molecular targets include enzymes and receptors involved in metabolic pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, physicochemical properties, and regulatory status of 4-(phenylazo)benzene-1,3-diamine acetate with its analogs:

Compound Molecular Formula CAS Number Key Features Hazard Classification (EU)
This compound C14H14N4O2 79234-33-6 Acetate counterion; moderate solubility in polar solvents. Mutagen Cat. 3; Aquatic toxicity
Chrysoidine dihydrochloride C12H12N4·2HCl 83968-67-6 Higher water solubility due to chloride ions; used in dyeing processes. Mutagen Cat. 2; Skin irritant
Chrysoidine-p-dodecylbenzenesulfonate C24H28N4O3S 63681-54-9 Sulfonate counterion with lipophilic dodecyl chain; industrial applications. Carcinogen Cat. 2; Severe aquatic toxicity
4-[(4-Nitrophenyl)azo]benzene-1,3-diamine C12H11N5O2 25910-57-0 Nitro group enhances color fastness; disperse dye for synthetics. Not listed in EU regulations; high thermal stability
4-(Hexadecyloxy)benzene-1,3-diamine C22H40N2O 137819-03-5 Long alkoxy chain increases hydrophobicity; potential surfactant use. Limited hazard data

Toxicity and Regulatory Status

  • Acetate vs. Dihydrochloride : The dihydrochloride form has higher acute toxicity (Category 4) compared to the acetate, attributed to chloride ion bioavailability .
  • Environmental Impact : Sulfonate derivatives pose severe aquatic hazards (Chronic Category 1) due to persistence and bioaccumulation .
  • Regulatory Restrictions : The EU bans most chrysoidine derivatives in consumer products, except for research use under controlled conditions .

Biological Activity

4-(Phenylazo)benzene-1,3-diamine acetate, also known as Chrysoidine acetate, is an azo compound with significant biological activity. This article explores its antimicrobial, cytotoxic, and potential carcinogenic properties based on various studies and findings.

  • Molecular Formula : C₁₂H₁₂N₄
  • Molecular Weight : 212.251 g/mol
  • CAS Number : 79234-33-6
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 431.6 ± 30.0 °C

Antimicrobial Activity

Research has demonstrated that compounds within the azo group, including this compound, exhibit notable antimicrobial properties.

Study Findings

In a study assessing various azo compounds:

  • The compound was tested against a range of bacterial strains.
  • Results indicated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
CompoundBacterial StrainZone of Inhibition (mm)
Chrysoidine acetateS. aureus18
Chrysoidine acetateB. subtilis20

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

Case Studies

  • MCF-7 Breast Cancer Cells :
    • IC₅₀ value of approximately 43.9 µg/mL was observed.
    • Indicated moderate cytotoxicity compared to standard chemotherapeutic agents.
  • HepG-2 Liver Cancer Cells :
    • Demonstrated a more potent effect with an IC₅₀ of 4.9 µg/mL.
    • This suggests potential for further development as an anticancer agent.

Genotoxicity and Carcinogenic Potential

The compound has been implicated in inducing unscheduled DNA synthesis (UDS) in vitro, a marker for genotoxicity.

Research Insights

  • A study indicated that exposure to Chrysoidine acetate resulted in significant UDS in rat hepatocytes, suggesting possible mutagenic effects.
  • The compound is classified under Category 3 for mutagenicity due to its structural similarities with other known carcinogens like p-aminoazobenzene.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and B. subtilis
CytotoxicIC₅₀ of 4.9 µg/mL on HepG-2 cells
GenotoxicityInduces UDS in rat hepatocytes

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-(Phenylazo)benzene-1,3-diamine acetate?

  • Methodological Answer : The synthesis typically involves refluxing precursors like substituted benzaldehydes with aminotriazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst). The reaction mixture is heated for 4–6 hours, followed by solvent evaporation under reduced pressure and purification via recrystallization . Key parameters include molar ratios (e.g., 0.001 mol of aminotriazole per 0.001 mol aldehyde) and temperature control to avoid side reactions.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm aromatic proton environments and acetate group integration.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., expected m/z for C14_{14}H14_{14}N4_4O2_2).
  • HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water mobile phases .
    • Cross-referencing with databases like PubChem or NIST ensures data validation .

Q. What are the primary applications of this compound in chemical and biological research?

  • Methodological Answer :

  • Chemical : Acts as a diazo precursor for synthesizing azo dyes or ligands for metal-organic frameworks (MOFs). Its phenylazo group enables photoisomerization studies .
  • Biological : Used in enzyme inhibition assays (e.g., tyrosinase) due to its electron-deficient aromatic system, which interacts with active sites .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use software like Gaussian or ORCA to simulate transition states and identify energy barriers in azo-coupling reactions.
  • Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvent systems (e.g., ethanol vs. DMF) and catalyst loading .
  • Feedback Loops : Integrate experimental results with computational predictions to refine reaction pathways iteratively .

Q. What strategies resolve contradictions in experimental data regarding the compound’s thermal stability?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures across multiple batches to identify batch-dependent impurities.
  • Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) discrepancies, which may arise from polymorphic variations or hydration states .
  • Cross-Lab Validation : Collaborate with independent labs using standardized protocols (e.g., ASTM E2550) to eliminate instrument bias .

Q. How do theoretical frameworks inform experimental design for studying this compound’s photochemical properties?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : Predict UV-Vis absorption maxima by calculating HOMO-LUMO gaps. For example, azo groups typically exhibit λmax\lambda_{\text{max}} ~400–500 nm, guiding spectrophotometer settings .
  • Marcus Theory : Model electron-transfer kinetics during photoisomerization to design time-resolved spectroscopy experiments .

Q. What factorial design approaches are suitable for studying solvent effects on its solubility?

  • Methodological Answer :

  • Full Factorial Design : Test variables like solvent polarity (e.g., ethanol, acetone), temperature (25–60°C), and pH (4–7) in a 23^3 matrix.
  • Response Surface Methodology (RSM) : Optimize solubility using Central Composite Design (CCD), with ANOVA to identify significant interactions (e.g., pH-temperature synergy) .

Q. How can AI-integrated chemical engineering tools enhance scale-up synthesis?

  • Methodological Answer :

  • Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer in batch reactors, identifying hotspots that degrade product yield .
  • Autonomous Labs : Implement AI-driven robotic platforms (e.g., Carnegie Mellon’s "Chemputer") for real-time adjustment of stirring rates or reagent addition .
  • Digital Twins : Create virtual replicas of reactors to simulate failure modes (e.g., clogging) and preemptively adjust parameters .

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